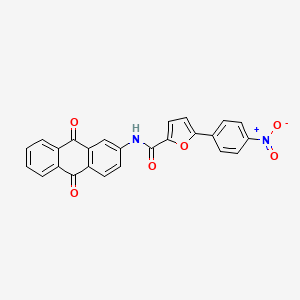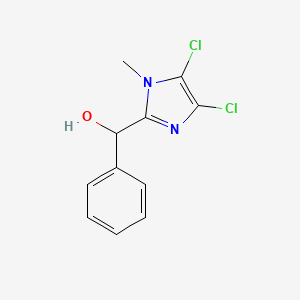![molecular formula C23H23NO B5160265 9-[4-(2-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5160265.png)
9-[4-(2-methylphenoxy)butyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(2-methylphenoxy)butyl]-9H-carbazole, also known as MBC, is a carbazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic electronics, photovoltaics, and biomedical research. MBC is a highly versatile molecule that exhibits excellent thermal stability, good solubility, and high charge mobility, making it an ideal candidate for various research applications.
Mechanism of Action
The mechanism of action of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole is not fully understood, but it is believed to interact with various cellular targets such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells such as breast cancer and lung cancer cells. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9-[4-(2-methylphenoxy)butyl]-9H-carbazole in laboratory experiments is its high solubility in various solvents, which makes it easy to dissolve and handle. This compound also exhibits excellent thermal stability, which makes it ideal for use in high-temperature reactions. However, one of the limitations of using this compound is its relatively high cost compared to other organic semiconductors.
Future Directions
There are several future directions for research on 9-[4-(2-methylphenoxy)butyl]-9H-carbazole. One area of interest is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, the use of this compound in the development of new organic electronic devices such as OFETs and OLEDs is an area of ongoing research.
Synthesis Methods
The synthesis of 9-[4-(2-methylphenoxy)butyl]-9H-carbazole involves the reaction of 2-methylphenol with 4-bromo-1-butanol to form 4-(2-methylphenoxy)butyl bromide, which is then coupled with carbazole in the presence of a palladium catalyst to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.
Scientific Research Applications
9-[4-(2-methylphenoxy)butyl]-9H-carbazole has been extensively studied for its potential applications in organic electronics and photovoltaics. The high charge mobility and excellent thermal stability of this compound make it an ideal candidate for use as an organic semiconductor in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound has also been investigated for its potential use as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good light harvesting properties.
properties
IUPAC Name |
9-[4-(2-methylphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-18-10-2-7-15-23(18)25-17-9-8-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h2-7,10-15H,8-9,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFDFCNVCMYSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5'-bromo-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5160187.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5160190.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5160194.png)
![isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5160202.png)
![5-acetyl-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-thiophenecarboxamide](/img/structure/B5160211.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5160217.png)

![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)

![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5160234.png)
![2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)

![2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)
![N-[2-methoxy-5-(propionylamino)phenyl]benzamide](/img/structure/B5160261.png)